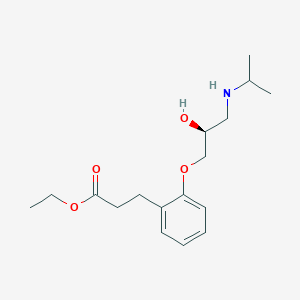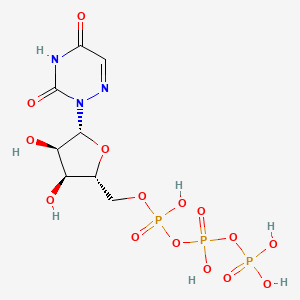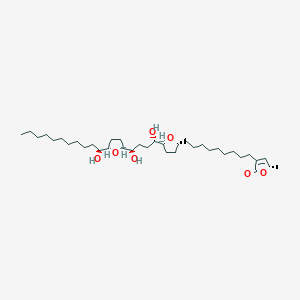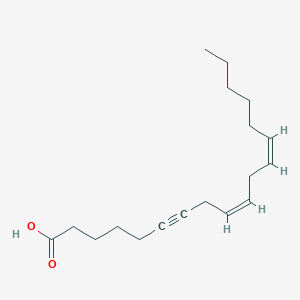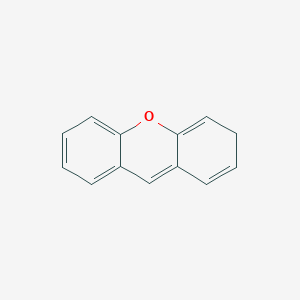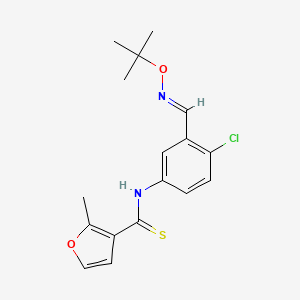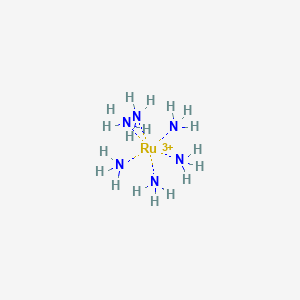
Ruthenium (III) hexaamine ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaammineruthenium(3+) is a ruthenium coordination entity.
科学的研究の応用
DNA Interactions and Antitumor Activity
- Ruthenium(III) complexes, such as Na[trans-RuCl(4)(DMSO)(Im)] (NAMI), interact with DNA, slightly altering its conformation and inhibiting DNA recognition and cleavage by some restriction enzymes. This suggests implications for the mechanism of action of ruthenium(III) antitumor complexes (Gallori et al., 2000).
Nanotechnology and Biosensing
- A DNA biosensor based on a nanostructure gold electrode utilizes hexaamine-ruthenium III complexes for detecting femtomolar levels of survivin gene, associated with osteosarcoma. This biosensor exhibits exceptional sensitivity and selectivity (Zhong et al., 2012).
Environmental Analysis
- Ruthenium catalyzed oxidation is employed for the sensitive and selective determination of trace ruthenium(III) in environmental water samples, demonstrating its utility in environmental monitoring (Prasad et al., 2008).
Optical and Electronic Properties
- Ruthenium(II) and Iridium(III) polypyridyl complexes, including ruthenium compounds, are intensively investigated for their electronic and optical properties. They are significant for applications in energy conversion, light-emitting devices, and materials for non-linear optics (Fantacci & Angelis, 2011).
Catalytic Applications
- Ruthenium(III) hydrated oxide, deposited onto TiO2 nanotubes, acts as a highly active catalyst for the selective oxidation of alcohols by oxygen. This showcases the potential of ruthenium(III) in catalytic applications (Bavykin et al., 2005).
Mechanism of Action in Cancer Therapy
- Ruthenium complexes' mechanism of action in cancer therapy is not limited to DNA interactions but also explores a range of cellular targets, demonstrating their potential as an alternative to traditional platinum drugs (Coverdale et al., 2019).
Host-Guest Chemistry
- The interaction of ruthenium(III) compounds with macrocyclic carriers like cyclodextrin and cucurbit[n]uril is studied for their potential in targeted delivery of anticancer metallodrugs. This research opens new avenues in drug delivery systems (Chyba et al., 2018).
特性
製品名 |
Ruthenium (III) hexaamine ion |
|---|---|
分子式 |
H18N6Ru+3 |
分子量 |
203.3 g/mol |
IUPAC名 |
azane;ruthenium(3+) |
InChI |
InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+3 |
InChIキー |
HOOVQFBYNWLMGV-UHFFFAOYSA-N |
正規SMILES |
N.N.N.N.N.N.[Ru+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
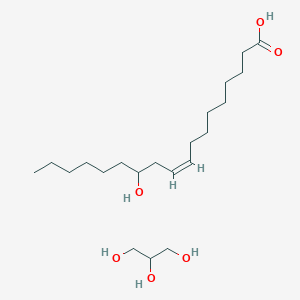
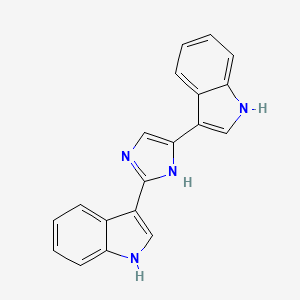
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
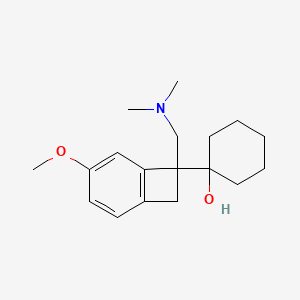
![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)
